

Technical Deep Dive: Infrared Spectroscopy of N-Cyclohexylformamide

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Compound of Interest

Compound Name: *N-Cyclohexylformamide*

CAS No.: 766-93-8

Cat. No.: B146473

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Introduction & Structural Context

N-Cyclohexylformamide (CAS 766-93-8) represents a critical intermediate in the synthesis of formylated peptides, isonitriles, and heterocyclic pharmaceuticals. Unlike standard secondary amides, which exist almost exclusively in the trans conformation, **N-cyclohexylformamide**—like other N-alkylformamides—exhibits a distinct equilibrium between cis and trans rotamers in solution and the melt.

This conformational flexibility arises because the formyl hydrogen (

) lacks the steric bulk of an alkyl group, lowering the rotational energy barrier around the

bond. For the analytical scientist, this implies that the IR spectrum is not a static fingerprint but a dynamic superposition of two distinct molecular species.

Isomer Definition

- **Trans-isomer (Major):** The carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond (anti-periplanar). This is the thermodynamically favored state.
- **Cis-isomer (Minor):** The carbonyl oxygen and the amide hydrogen are on the same side (syn-periplanar).

Experimental Methodology

To obtain high-fidelity spectral data, the phase state of the sample must be strictly controlled. **N-Cyclohexylformamide** has a melting point of approximately 36–41 °C.[1] It may exist as a solid or a supercooled liquid at near-ambient temperatures.

Protocol: Phase-Specific Acquisition

- Solid State (Crystalline):
 - Technique: KBr Pellet or Diamond ATR.
 - Goal: Minimizes rotameric exchange; typically isolates the thermodynamically stable trans polymorph.
 - Observation: Sharp, singular bands for Amide I/II.
- Liquid/Melt State:
 - Technique: Heated ATR (approx. 45 °C).
 - Goal: Observe the cis/trans equilibrium.
 - Observation: Band broadening and "shoulder" peaks appear on the carbonyl and N-H bands, representing the minor cis population.

Spectral Interpretation: The Core Assignments

A. High-Frequency Region (3500 – 2800 cm^{-1})

This region is dominated by hydrogen bonding interactions and the cyclohexyl ring stability.

Frequency (cm ⁻¹)	Assignment	Mode Description	Mechanistic Insight
3280 – 3300	v(N-H)	Stretching (H-bonded)	Broad, intense band. [2] Shifted from ~3400 cm ⁻¹ (free) due to strong intermolecular H-bonding (dimerization).
3050 – 3080	v(C-H)	Amide Formyl C-H	Weak, often overlooked.[2] Diagnostic of the formamide group ().
2930	v_as(CH ₂)	Asym.[2] Ring Stretch	Characteristic of the cyclohexyl chair conformation.
2855	v_s(CH ₂)	Sym.[2] Ring Stretch	Sharp doublet with the 2930 peak; confirms saturated carbocycle. [2]

B. The Double Bond Region (1700 – 1500 cm⁻¹)

This is the fingerprint of isomerism. The Amide I and II bands are sensitive to the C-N rotational angle.

- Amide I (C=O[3][4] Stretch):
 - 1660 – 1670 cm⁻¹ (Strong): Corresponds to the trans isomer. The carbonyl bond typically has significant single-bond character due to resonance.
 - Shoulder at ~1650 cm⁻¹: Often attributed to the cis isomer or H-bonded aggregates in concentrated media.
- Amide II (N-H Deformation + C-N Stretch):

- 1540 – 1550 cm^{-1} (Strong): The classic "trans-amide" band. This mode is a mixed vibration of N-H in-plane bending and C-N stretching.
- Note: In the cis isomer, the Amide II band is often absent or shifted to a much lower frequency (near 1450 cm^{-1}) because the coupling between N-H bend and C-N stretch is geometrically forbidden or altered.

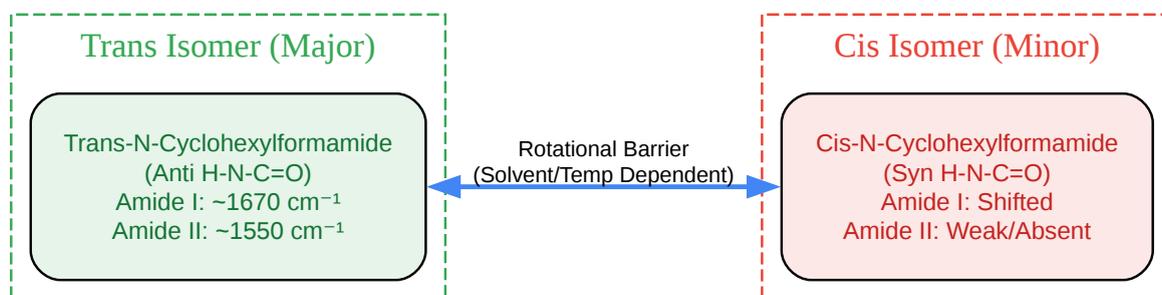
C. Fingerprint & Low Frequency (1450 – 600 cm^{-1})

Frequency (cm^{-1})	Assignment	Mode Description
1450	$\delta(\text{CH}_2)$ / $\delta(\text{N-H})$	Scissoring (Ring) / Cis-Amide II
1385	$\delta(\text{C-H})$	Formyl C-H Bend
1240 – 1300	Amide III	Mixed Mode
900 – 1000	Ring Breathing	Cyclohexyl Skeletal

Visualization of Isomerism & Workflow

The following diagrams illustrate the structural logic and the experimental decision tree for analyzing this compound.

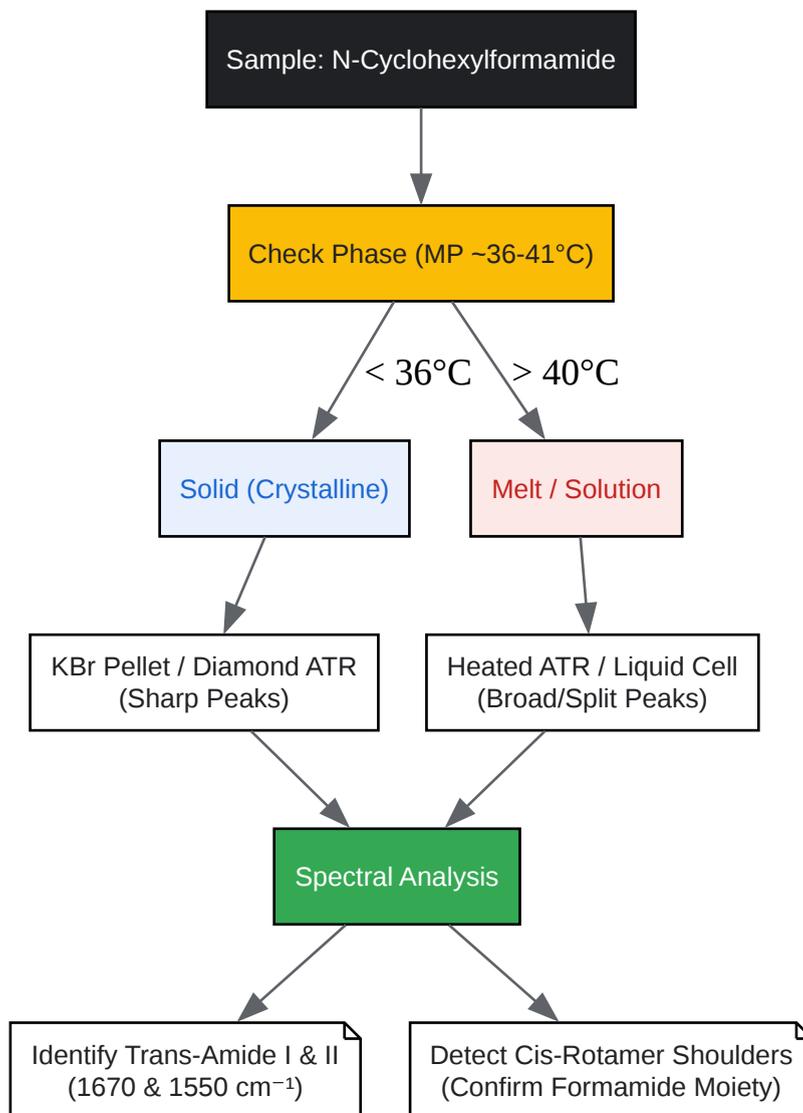
Figure 1: Cis/Trans Rotamer Equilibrium



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Caption: Equilibrium between the dominant Trans conformer and the minor Cis conformer, driven by the low steric bulk of the formyl proton.

Figure 2: Analytical Workflow



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Caption: Decision tree for selecting the appropriate sampling technique based on the compound's low melting point.

References

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